molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate

Cat. No.: B578725
CAS No.: 1234616-18-2
M. Wt: 177.163
InChI Key: AEVKUBOBFVAQDL-UHFFFAOYSA-N
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Description

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl ester group attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . This method allows for the formation of the imidazopyridine core with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the imidazopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazopyridines, and various substituted derivatives with potential biological activities.

Scientific Research Applications

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate has significant applications in scientific research, particularly in:

Comparison with Similar Compounds

Uniqueness: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate stands out due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This unique structure allows for the exploration of novel chemical transformations and the development of new therapeutic agents.

Properties

IUPAC Name

methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKUBOBFVAQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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